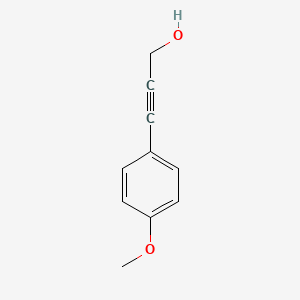

3-(4-Methoxyphenyl)prop-2-yn-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(4-methoxyphenyl)prop-2-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-12-10-6-4-9(5-7-10)3-2-8-11/h4-7,11H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUSLWESCFPXNRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C#CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50475628 | |

| Record name | 3-(4-methoxyphenyl)prop-2-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50475628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37614-59-8 | |

| Record name | 3-(4-methoxyphenyl)prop-2-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50475628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 3-(4-Methoxyphenyl)prop-2-yn-1-ol

An In-depth Technical Guide to the Synthesis of 3-(4-Methoxyphenyl)prop-2-yn-1-ol

Introduction

This compound is an aryl alkynol, a class of compounds featuring a hydroxyl group and an aromatic ring connected by a carbon-carbon triple bond. This structural motif is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals, natural products, and advanced organic materials.[1][2] The presence of the methoxy group on the phenyl ring and the reactive propargyl alcohol moiety allows for diverse downstream chemical transformations.

This guide provides a comprehensive overview of the predominant synthetic strategy for this compound, focusing on the mechanistic underpinnings, a detailed experimental protocol, and field-proven insights to ensure reproducible and high-yield synthesis. The core of this synthesis lies in the Sonogashira cross-coupling reaction, a powerful and versatile method for forming C(sp²)-C(sp) bonds.[3][4][5]

Core Synthetic Strategy: The Sonogashira Cross-Coupling Reaction

The most direct and efficient route to synthesize this compound is through the Sonogashira coupling of an aryl halide (specifically, 4-iodoanisole) with a terminal alkyne (propargyl alcohol).[1][6] This reaction is a cornerstone of modern organic synthesis due to its mild reaction conditions and high tolerance for various functional groups.[3]

The reaction employs a dual-catalyst system:

-

A Palladium(0) complex: The primary catalyst that facilitates the cross-coupling.

-

A Copper(I) salt (e.g., CuI): A co-catalyst that activates the terminal alkyne. An amine, such as triethylamine, typically serves as both the base and, in many cases, the solvent.[6]

The overall transformation is depicted below:

4-Iodoanisole + Propargyl Alcohol --[Pd(PPh₃)₂Cl₂, CuI, Et₃N]--> this compound

Reaction Mechanism: The Interplay of Two Catalytic Cycles

The efficacy of the Sonogashira coupling stems from the synergistic action of two interconnected catalytic cycles: the Palladium cycle and the Copper cycle.[4][5] A thorough understanding of this mechanism is critical for troubleshooting and optimizing the reaction.

The Palladium Cycle:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (4-iodoanisole), inserting itself into the carbon-iodine bond. This forms a Pd(II) intermediate.[3][4]

-

Transmetalation: The organopalladium(II) complex then reacts with the copper acetylide (generated in the copper cycle), transferring the alkynyl group from copper to palladium and regenerating the copper catalyst.[3]

-

Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination, forming the final C-C bond of the product, this compound, and regenerating the active Pd(0) catalyst, which re-enters the cycle.[3]

The Copper Cycle:

-

π-Alkyne Complex Formation: The copper(I) co-catalyst coordinates with the terminal alkyne (propargyl alcohol).

-

Deprotonation: The amine base deprotonates the terminal alkyne, a process facilitated by the increased acidity upon coordination to copper. This results in the formation of a key intermediate: the copper acetylide.[5] This species is now sufficiently nucleophilic to participate in the transmetalation step of the palladium cycle.

Expert Insights & Causality Behind Protocol Choices

-

Choice of Aryl Halide: The reactivity of aryl halides in oxidative addition follows the trend I > Br > OTf >> Cl.[3] 4-Iodoanisole is the preferred substrate because its C-I bond is weaker, allowing the oxidative addition to proceed under milder conditions (often room temperature) compared to 4-bromoanisole, which may require heating.

-

Role of Copper(I) and Copper-Free Alternatives: The copper co-catalyst dramatically increases the reaction rate.[2] However, a significant drawback is the potential for homocoupling of the terminal alkyne (Glaser coupling) to form undesired diynes. This side reaction is oxygen-dependent. Therefore, running the reaction under an inert atmosphere is crucial. In cases where homocoupling is problematic, "copper-free" Sonogashira protocols have been developed, though they often require stronger bases or more specialized ligands.[5][7]

-

Inert Atmosphere: The active Pd(0) catalyst is susceptible to oxidation. Performing the reaction under an inert atmosphere (Nitrogen or Argon) is essential to maintain catalyst activity and prevent the oxygen-mediated Glaser homocoupling side reaction.

Validated Experimental Protocol

This protocol describes a standard laboratory-scale .

Materials & Reagents

| Reagent | Molar Mass ( g/mol ) | Amount | Molar Equiv. |

| 4-Iodoanisole | 234.04 | 2.34 g (10 mmol) | 1.0 |

| Propargyl Alcohol | 56.06 | 0.84 g (1.2 mL, 15 mmol) | 1.5 |

| Pd(PPh₃)₂Cl₂ | 701.90 | 70 mg (0.1 mmol) | 0.01 (1 mol%) |

| Copper(I) Iodide (CuI) | 190.45 | 38 mg (0.2 mmol) | 0.02 (2 mol%) |

| Triethylamine (Et₃N) | 101.19 | 50 mL | Solvent/Base |

Step-by-Step Procedure:

-

Reaction Setup: To a 100 mL oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-iodoanisole (2.34 g), Pd(PPh₃)₂Cl₂ (70 mg), and CuI (38 mg).

-

Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and Argon (or Nitrogen) three times to establish an inert atmosphere.

-

Solvent and Reagent Addition: Using a syringe, add degassed triethylamine (50 mL) followed by propargyl alcohol (1.2 mL). The solution may turn from a pale yellow to a darker color.

-

Reaction Execution: Stir the reaction mixture vigorously at room temperature.

-

Monitoring Progress: Monitor the reaction's progress using Thin Layer Chromatography (TLC) with an eluent system of 3:1 Hexane:Ethyl Acetate. The reaction is typically complete within 2-4 hours. The disappearance of the 4-iodoanisole spot indicates completion.

-

Work-up: Upon completion, quench the reaction by adding 50 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with 50 mL portions of ethyl acetate. Combine the organic layers.

-

Washing: Wash the combined organic layers with 50 mL of water, followed by 50 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude residue by flash column chromatography on silica gel, using a gradient eluent from 5% to 20% ethyl acetate in hexane to afford the pure product.

-

Characterization: The final product, this compound, should be a white to light yellow solid.[8] Confirm its identity and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The molecular formula is C₁₀H₁₀O₂ with a molecular weight of 162.18 g/mol .[9]

Experimental Workflow Visualization

Conclusion

The Sonogashira coupling provides a reliable and high-yielding pathway for the . By understanding the intricate mechanism involving palladium and copper catalysts, researchers can effectively control the reaction conditions to maximize product yield and purity. The detailed protocol and workflow presented in this guide serve as a robust starting point for scientists and professionals in drug development and materials science, enabling the efficient production of this versatile chemical intermediate.

References

- Sonogashira coupling - Wikipedia. Wikipedia. [Link]

- Sonogashira Coupling - Chemistry LibreTexts. (2024). Chemistry LibreTexts. [Link]

- Sonogashira Coupling: Mechanism, Steps & Applic

- Two Competing Mechanisms for the Copper-Free Sonogashira Cross-Coupling Reaction. (2009).

- Sonogashira Coupling. Organic Chemistry Portal. [Link]

- Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. (2014). National Institutes of Health (NIH). [Link]

- Copper-free Sonogashira cross-coupling reactions: an overview. (2021). Royal Society of Chemistry. [Link]

- 3-(4-Methoxyphenyl)-2-propen-1-ol | C10H12O2 | CID 5314180. PubChem. [Link]

- Substituted arene synthesis by alkynyl

- This compound | C10H10O2. PubChem. [Link]

- 3-(4-Methoxyphenyl)-1-(2-nitrophenyl)prop-2-en-1-one.

- 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. MDPI. [Link]

- 3-(4-Methoxyphenyl)-1-phenylprop-2-yn-1-one | C16H12O2. PubChem. [Link]

- 3-(4-Methoxyphenyl)-1-(2-naphthyl)prop-2-en-1-one. NIST WebBook. [Link]

- An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. (2015).

- (E)-3-(4-Hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one: DFT/TD-DFT- based investigations with distinct solvents and in silico ADME profiling. CSIR-NIScPR. [Link]

- A General Protocol for Robust Sonogashira Reactions in Micellar Medium. SciSpace. [Link]

- Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. [Link]

Sources

- 1. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]

- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]

- 6. Sonogashira Coupling [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 3-(4-METHOXY-PHENYL)-PROP-2-YN-1-OL | 37614-59-8 [amp.chemicalbook.com]

- 9. This compound | C10H10O2 | CID 12003191 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-(4-Methoxyphenyl)prop-2-yn-1-ol: Properties, Synthesis, and Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-(4-Methoxyphenyl)prop-2-yn-1-ol is a multifunctional organic compound characterized by a methoxy-substituted aromatic ring linked to a propargyl alcohol moiety. This unique arrangement of functional groups—a primary alcohol, an internal alkyne, and an electron-rich phenyl ring—renders it a highly versatile and valuable building block in modern organic synthesis. Its strategic importance is particularly pronounced in the fields of medicinal chemistry and materials science, where the rigid alkyne linker and the modifiable hydroxyl group can be leveraged to construct complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, validated synthetic protocols, characteristic reactivity, and potential applications, offering a technical resource for scientists engaged in advanced chemical research and development.

Molecular Identity and Physicochemical Properties

Structure and Nomenclature

The structural identity of the compound is foundational to understanding its chemical behavior.

-

IUPAC Name: this compound[1]

-

Synonyms: 3-(4-Methoxyphenyl)-2-propyn-1-ol, (Hydroxymethyl)(4-methoxyphenyl)acetylene, 3-(4-Methoxyphenyl)propargyl Alcohol

-

Molecular Weight: 162.185 g/mol [2]

The molecule's framework consists of a para-substituted anisole ring connected to a C3 propargyl alcohol unit. The linearity of the alkyne group imposes specific steric and electronic properties that are central to its reactivity.

Core Physicochemical Data

The following table summarizes the key physical and chemical properties of this compound, compiled from various sources. These parameters are critical for experimental design, including reaction setup, solvent selection, and purification strategies.

| Property | Value | Source(s) |

| Appearance | White to brown crystalline powder | |

| Melting Point | 62 - 68 °C | [4] |

| Boiling Point | 285.5 ± 25.0 °C (Predicted at 760 mmHg) | [2][4] |

| Density | 1.1 ± 0.1 g/cm³ (Predicted) | [2][4] |

| Flash Point | 127.4 ± 17.4 °C (Predicted) | [2] |

| Purity (Commercial) | >95.0% (GC) | |

| Storage Conditions | Store at 2-8°C, sealed in a dry environment | [4] |

Spectroscopic Characterization Profile

Confirmation of the compound's identity and purity relies on a combination of spectroscopic techniques. While specific experimental spectra should be acquired for each synthesized batch, the expected signatures are outlined below based on the known structure.

-

¹H NMR: The proton NMR spectrum is expected to be highly informative. A sharp singlet around 3.8 ppm corresponds to the three methoxy (-OCH₃) protons. The aromatic region should display a characteristic AA'BB' splitting pattern (two doublets) between 6.8 and 7.4 ppm, indicative of para-substitution. The methylene protons (-CH₂OH) adjacent to the alcohol would appear as a singlet or a narrowly split multiplet around 4.4 ppm. The hydroxyl proton (-OH) typically presents as a broad, exchangeable singlet.

-

¹³C NMR: The carbon spectrum will show distinct signals for the ten carbons. Key resonances include the methoxy carbon (~55 ppm), the methylene carbon (~51 ppm), and the two sp-hybridized alkyne carbons (~80-90 ppm). The aromatic carbons will appear in the ~114-160 ppm range, with the carbon bearing the methoxy group being the most deshielded.

-

Infrared (IR) Spectroscopy: The IR spectrum provides direct evidence of the key functional groups. A strong, broad absorption band in the region of 3200-3400 cm⁻¹ is characteristic of the O-H stretch of the alcohol. The C≡C triple bond stretch will appear as a weak to medium intensity band around 2230 cm⁻¹. Strong bands corresponding to the aryl ether C-O stretch will be visible around 1250 cm⁻¹.

-

Mass Spectrometry (MS): High-resolution mass spectrometry should confirm the exact mass of the molecule at 162.068085 Da.[2] The fragmentation pattern would likely show losses of H₂O, CH₂O, and other characteristic fragments.

Synthesis and Manufacturing

The synthesis of this compound is most reliably achieved via palladium-catalyzed cross-coupling reactions, which offer high yields and excellent functional group tolerance.

Recommended Synthetic Protocol: Sonogashira Coupling

The Sonogashira coupling is the industry-standard method for forming aryl-alkyne bonds. It involves the reaction of a vinyl or aryl halide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst.

Causality: This method is chosen for its efficiency and directness. It avoids the need for harsh organometallic reagents and proceeds under relatively mild conditions, preserving the delicate propargyl alcohol functionality. The use of 4-iodoanisole is preferred over the bromide or chloride due to its higher reactivity (weaker C-I bond), which facilitates a more efficient catalytic cycle.

Caption: Sonogashira coupling workflow for synthesis.

Step-by-Step Protocol:

-

Vessel Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-iodoanisole (1.0 eq), dichlorobis(triphenylphosphine)palladium(II) (0.02 eq), and copper(I) iodide (0.04 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with dry, inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment. This is critical to prevent oxidative side reactions and catalyst degradation.

-

Solvent and Reagent Addition: Add anhydrous triethylamine (Et₃N) as both the solvent and the base, followed by the dropwise addition of propargyl alcohol (1.2 eq) via syringe. The excess propargyl alcohol ensures complete consumption of the more expensive aryl iodide.

-

Reaction Execution: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 4-iodoanisole is fully consumed.

-

Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst residues. Concentrate the filtrate under reduced pressure.

-

Extraction: Redissolve the crude residue in ethyl acetate and wash sequentially with saturated aqueous ammonium chloride solution (to remove copper salts), water, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure this compound.

-

Validation: Confirm the structure and purity of the final product using the spectroscopic methods outlined in Section 3.0.

Chemical Reactivity and Synthetic Utility

The compound's value lies in the orthogonal reactivity of its three primary functional domains: the hydroxyl group, the alkyne, and the aromatic ring.

Caption: Key reaction pathways from the title compound.

Reactions at the Hydroxyl Group

-

Oxidation: The primary alcohol can be selectively oxidized to the corresponding aldehyde, 3-(4-methoxyphenyl)prop-2-ynal. This transformation is crucial for subsequent reactions such as Wittig olefination or reductive amination. Mild oxidizing agents like Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are preferred to avoid over-oxidation or side reactions with the alkyne.

-

Esterification/Etherification: The hydroxyl group readily undergoes esterification with acyl chlorides or anhydrides, or etherification with alkyl halides under basic conditions. This allows for the introduction of diverse functional groups or the installation of protecting groups.

Reactions of the Alkyne Moiety

-

Reduction: The alkyne can be fully reduced to the corresponding alkane, 3-(4-methoxyphenyl)propan-1-ol, via catalytic hydrogenation (e.g., H₂, Pd/C). Alternatively, partial reduction using Lindlar's catalyst yields the (Z)-alkene, while a dissolving metal reduction (Na/NH₃) yields the (E)-alkene. This stereochemical control is a powerful tool in synthesis.

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): As a terminal-alkyne equivalent (via the propargyl alcohol), this moiety is a prime substrate for "click chemistry." Reaction with an organic azide in the presence of a copper(I) catalyst affords a stable 1,2,3-triazole ring, a common linker in medicinal chemistry and bioconjugation.

-

Hydration: Markovnikov or anti-Markovnikov hydration of the alkyne can produce valuable ketone or aldehyde intermediates, respectively.

Role as a Precursor in Drug Discovery

Propargyl alcohols are key intermediates in the synthesis of many biologically active molecules. For instance, related structures like chalcones, which contain a three-carbon α,β-unsaturated carbonyl system, exhibit a wide range of pharmacological activities.[5] this compound serves as a precursor to such systems. The oxidation of the alcohol to an aldehyde, followed by a condensation reaction with an appropriate acetophenone, can be used to construct chalcone scaffolds.[5][6] This highlights its utility as a foundational building block for generating libraries of potential drug candidates.

Safety, Handling, and Storage

-

Safety: Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, when handling this chemical. Work in a well-ventilated fume hood.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place, as recommended at 2-8°C.[4] An inert atmosphere is preferable for long-term storage to prevent gradual degradation.

Conclusion

This compound is more than a simple chemical entity; it is a versatile synthetic platform. Its well-defined physicochemical properties, reliable synthetic routes, and predictable, orthogonal reactivity make it an indispensable tool for chemists. For researchers in drug development, its potential as a precursor to bioactive scaffolds like chalcones and triazoles underscores its strategic value. A thorough understanding of its properties and chemical behavior, as detailed in this guide, is paramount to unlocking its full potential in the laboratory and beyond.

References

- 3-(4-Methoxyphenyl)-2-propyn-1-ol | CAS#:37614-59-8 | Chemsrc. (n.d.).

- 3-(4-Methoxyphenyl)-2-propen-1-ol | C10H12O2 | CID 5314180 - PubChem. (n.d.).

- This compound | C10H10O2 - PubChem. (n.d.).

- 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one - MDPI. (n.d.).

- 3-(4-Methoxyphenyl)-1-(2-nitrophenyl)prop-2-en-1-one - ResearchGate. (n.d.).

- (E)-3-(4-Hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one: DFT/TD-DFT- based investigations with distinct solvents and in silico ADME profiling - Open Research@CSIR-NIScPR. (n.d.).

- (E)-3-(4-hydroxyphenyl)-1-(4-methoxyphenyl)prop–2-en-1-one: DFT/TD-DFT-based investigations with distinct solvents and in silico ADME profiling - Open Research@CSIR-NIScPR. (n.d.).

Sources

- 1. This compound | C10H10O2 | CID 12003191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-(4-Methoxyphenyl)-2-propyn-1-ol | CAS#:37614-59-8 | Chemsrc [chemsrc.com]

- 3. 3-(4-METHOXY-PHENYL)-PROP-2-YN-1-OL | 37614-59-8 [chemicalbook.com]

- 4. 3-(4-METHOXY-PHENYL)-PROP-2-YN-1-OL | 37614-59-8 [amp.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physical Properties of 3-(4-Methoxyphenyl)prop-2-yn-1-ol

Introduction

3-(4-Methoxyphenyl)prop-2-yn-1-ol is a functionalized propargyl alcohol distinguished by the presence of a methoxy-substituted phenyl ring. This structure imparts a unique combination of reactivity and physicochemical properties, making it a valuable building block in organic synthesis and a molecule of interest for medicinal chemistry and materials science. As an aryl alkyne, it serves as a precursor for a variety of more complex molecules through reactions involving its terminal alkyne and primary alcohol functionalities.[1]

This guide provides a comprehensive, in-depth overview of the core physical properties of this compound. Moving beyond a simple data sheet, this document offers a practical framework for its characterization, explaining the causality behind experimental choices and providing field-proven protocols. The objective is to equip researchers with the foundational knowledge necessary for the confident handling, characterization, and application of this versatile compound.

Section 1: Chemical Identity and Core Properties

A precise understanding of a compound's identity is the bedrock of any scientific investigation. The fundamental identifiers and properties for this compound are summarized below.

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| Synonyms | 3-(4-Methoxyphenyl)-2-propyn-1-ol, (Hydroxymethyl)(4-methoxyphenyl)acetylene, 3-(4-Methoxyphenyl)propargyl Alcohol | [3] |

| CAS Number | 37614-59-8 | [3][4] |

| Molecular Formula | C₁₀H₁₀O₂ | [2][4] |

| Molecular Weight | 162.19 g/mol | |

| Appearance | White to brown or yellow crystalline solid/powder | [3] |

Section 2: Physicochemical Data

The bulk physical properties of a compound dictate its behavior in various experimental settings, from reaction conditions to formulation and storage.

| Property | Value | Notes | Source(s) |

| Melting Point | 62 – 68 °C | Range may be influenced by purity. | [3] |

| Boiling Point | 285.5 ± 25.0 °C at 760 mmHg | Predicted value | [4] |

| Density | 1.1 ± 0.1 g/cm³ | Predicted value | [4] |

| Flash Point | 127.4 ± 17.4 °C | [4] | |

| pKa | 12.78 ± 0.10 | Predicted value for the hydroxyl proton |

Expert Insight: The observed melting point range (62-68 °C) is noteworthy. A sharp melting point (e.g., <1 °C range) typically indicates high purity. A broader range, as cited by some suppliers, may suggest the presence of impurities or potentially different crystalline polymorphs. Therefore, an experimental determination of the melting point is a critical first step in quality control for any new batch of this material. The boiling and density data are predicted, likely through computational models, and should be treated as estimates until experimentally verified.

Section 3: Spectroscopic Characterization Profile

Spectroscopy is essential for the unambiguous confirmation of the molecular structure. The key functional groups of this compound—the hydroxyl (-OH), the alkyne (C≡C), the aromatic ring, and the ether (C-O-C)—give rise to a distinct spectroscopic fingerprint.

-

¹H NMR (Proton NMR): The spectrum is expected to show characteristic signals for the aromatic protons (typically in the δ 6.8-7.5 ppm range, exhibiting splitting patterns indicative of para-substitution), the methoxy group singlet (δ ~3.8 ppm), the methylene protons adjacent to the alcohol (a singlet or triplet, δ ~4.3 ppm), and the hydroxyl proton (a broad singlet, variable chemical shift).

-

¹³C NMR (Carbon NMR): Key signals will include those for the two alkyne carbons (δ ~80-90 ppm), the aromatic carbons (δ ~114-160 ppm), the methoxy carbon (δ ~55 ppm), and the methylene carbon (δ ~51 ppm).

-

FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum provides direct evidence of the functional groups. Expected absorption bands include a broad O-H stretch (~3200-3600 cm⁻¹), a sharp C≡C stretch (~2100-2260 cm⁻¹, which may be weak), aromatic C-H stretches (>3000 cm⁻¹), and strong C-O stretches for the ether and alcohol (~1000-1300 cm⁻¹).

Section 4: Experimental Protocols for Property Determination

The following protocols are designed to be self-validating systems for the characterization of this compound.

Characterization Workflow Diagram

The logical flow for sample validation follows a set pattern, starting with basic physical tests and progressing to detailed structural confirmation.

Caption: A standard workflow for the physical and structural characterization of a solid organic compound.

Determination of Melting Point (Capillary Method)

Objective: To determine the melting range of the sample as a primary indicator of purity.

Methodology:

-

Ensure the sample is completely dry and finely powdered by crushing it on a watch glass.

-

Load a small amount of the powdered sample into a capillary tube to a height of 2-3 mm, tapping gently to pack the sample.

-

Place the capillary tube into a calibrated melting point apparatus.

-

Heat the apparatus rapidly to about 15-20 °C below the expected melting point (e.g., heat quickly to ~45 °C).

-

Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ – T₂.

Scientist's Note (Trustworthiness): The slow heating rate near the melting point is the most critical parameter for accuracy. Heating too quickly does not allow for efficient heat transfer from the block to the sample, resulting in a reading that is artificially wide and higher than the true value. A narrow range (< 2 °C) is a strong indicator of high purity.

Acquisition of Nuclear Magnetic Resonance (NMR) Spectra

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for unambiguous structural elucidation.

Methodology:

-

Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) in a clean, dry NMR tube.

-

Cap the tube and invert several times to ensure the solution is homogeneous.

-

Insert the tube into the NMR spectrometer.

-

Acquire the spectra using standard instrument parameters for ¹H (e.g., 400 MHz, 16 scans) and ¹³C (e.g., 100 MHz, 1024 scans).

-

Process the data (Fourier transform, phase correction, and baseline correction) and calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.

Scientist's Note (Expertise): CDCl₃ is an excellent initial choice of solvent as it is capable of dissolving a wide range of organic compounds and is relatively inexpensive. The presence of both a polar hydroxyl group and nonpolar aromatic regions in our molecule suggests good solubility. TMS is the universal standard for referencing because it is chemically inert, volatile (easily removed), and its protons are highly shielded, ensuring its signal rarely overlaps with signals from the analyte.

Acquisition of Fourier-Transform Infrared (FTIR) Spectrum

Objective: To identify the key functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a swab soaked in a volatile solvent like isopropanol or acetone.

-

Record a background spectrum of the empty ATR stage. This is crucial as it will be automatically subtracted from the sample spectrum, removing interference from atmospheric CO₂ and H₂O.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure firm contact between the sample and the crystal.

-

Acquire the sample spectrum (typically by co-adding 16-32 scans for a good signal-to-noise ratio).

-

Clean the crystal thoroughly after the measurement.

Scientist's Note (Expertise): The ATR-FTIR method is preferred over the traditional KBr pellet method for routine analysis due to its speed, ease of use, and the elimination of potential issues with moisture in the KBr. The quality of the spectrum is highly dependent on the contact between the sample and the crystal; insufficient pressure will result in weak, poorly defined peaks.

Section 5: Solubility, Handling, and Storage

Solubility Profile: Based on its chemical structure, which contains a polar hydroxyl group and a large, less polar methoxyphenyl moiety, this compound exhibits mixed solubility.

-

Soluble: Miscible with many common organic solvents, including alcohols (methanol, ethanol), ethers (THF, diethyl ether), acetone, ethyl acetate, and chlorinated solvents (dichloromethane, chloroform).[5][6][7]

-

Sparingly Soluble to Insoluble: Expected to have low solubility in water and poor solubility in nonpolar aliphatic hydrocarbons like hexanes and pentane.

Handling and Storage Recommendations:

-

Storage: For long-term stability, the compound should be stored in a tightly sealed container in a cool, dark place, preferably under an inert atmosphere (e.g., nitrogen or argon) at temperatures between 2-8°C.

-

Rationale: Aryl alkynes can be sensitive to heat, light, and air.[1][8] The alkyne functionality can be susceptible to oxidative degradation or polymerization over time. Storing under inert gas and in cool, dark conditions mitigates these potential decomposition pathways, ensuring the integrity and purity of the material for research applications.

References

- Rawsource. (2025, January 16). Propargyl Alcohol vs. Alkyne Alcohols: Properties & Applications.

- Tenger Chemical. (2024, March 30). Propargyl Alcohol: pKa, Purity, Color, Viscosity, Refractive Index, and Chemical Properties.

- Rawsource. (2025, January 30). Propargyl Alcohol in Specialty Chemicals: Key Insights.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 7859, Propargyl alcohol.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 12003191, this compound.

- Chemsrc. (2025, August 26). 3-(4-Methoxyphenyl)-2-propyn-1-ol | CAS#:37614-59-8.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 5314180, 3-(4-Methoxyphenyl)-2-propen-1-ol.

- Tenger Chemical. (2024, August 13). Exploring the Applications and Properties of Propargyl Alcohol in Organic Chemistry and Industry.

- ChemistryViews. (2023, March 11). Arylation of Terminal Alkynes.

- PubMed. (2023, November 3). Synthesis of Aryl Thioalkynes Enabled by Electrophilic Sulfenylation of Alkynes and the Following Elimination.

Sources

- 1. Arylation of Terminal Alkynes - ChemistryViews [chemistryviews.org]

- 2. This compound | C10H10O2 | CID 12003191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 37614-59-8 | TCI EUROPE N.V. [tcichemicals.com]

- 4. 3-(4-Methoxyphenyl)-2-propyn-1-ol | CAS#:37614-59-8 | Chemsrc [chemsrc.com]

- 5. rawsource.com [rawsource.com]

- 6. rawsource.com [rawsource.com]

- 7. rawsource.com [rawsource.com]

- 8. Synthesis of Aryl Thioalkynes Enabled by Electrophilic Sulfenylation of Alkynes and the Following Elimination - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structural Analysis of 3-(4-Methoxyphenyl)prop-2-yn-1-ol

Abstract

This technical guide provides a comprehensive framework for the structural analysis of 3-(4-Methoxyphenyl)prop-2-yn-1-ol, a propargyl alcohol derivative of significant interest in medicinal chemistry and materials science.[1][2][3][4][5] This document moves beyond rote procedural descriptions to offer an in-depth rationale for the application of a multi-technique analytical approach. We will explore the logic behind a common synthetic route, the Sonogashira coupling, and detail the subsequent structural elucidation using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The core philosophy of this guide is to present a self-validating system of analysis, where each piece of data corroborates the others, leading to an unambiguous structural confirmation. This guide is intended for researchers, scientists, and drug development professionals who require a robust understanding of both the "how" and the "why" of small molecule characterization.

Introduction: The Significance of this compound

This compound (CAS No: 37614-59-8) is an organic compound featuring a methoxy-substituted phenyl ring linked to a propargyl alcohol moiety.[6][7][8] Its structure is a confluence of two key functional groups that impart significant versatility:

-

The Propargyl Alcohol Group: The terminal alkyne and primary alcohol functionalities make it a highly reactive and versatile building block in organic synthesis.[5] It can participate in a wide range of chemical transformations, including coupling reactions (like "click chemistry"), cyclizations, and esterifications, which are fundamental for constructing complex molecular architectures.[3][5] This versatility is crucial in the development of novel pharmaceuticals and advanced materials.[1][3][4]

-

The 4-Methoxyphenyl Group: The methoxy substituent on the aromatic ring is a common feature in many biologically active molecules. It can influence the compound's electronic properties, solubility, and metabolic stability, and often plays a role in how the molecule interacts with biological targets.

The combination of these features makes this compound a valuable intermediate in the synthesis of fine chemicals, agrochemicals, and particularly, pharmaceutical agents, where it may serve as a precursor to anti-cancer or anti-viral drugs.[2][3][5]

Compound Profile:

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₀O₂ |

| Molecular Weight | 162.19 g/mol [8] |

| CAS Number | 37614-59-8[7][8] |

| Appearance | White to brown crystalline powder |

| Melting Point | 62-68 °C[8] |

Synthesis and Purification: A Validated Workflow

The most direct and widely employed method for synthesizing aryl-substituted propargyl alcohols is the Sonogashira cross-coupling reaction.[9][10] This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide, making it ideal for constructing the target molecule from commercially available precursors.[9][10][11]

2.1. Rationale for Sonogashira Coupling

The choice of the Sonogashira coupling is deliberate for several reasons:

-

High Efficiency: It is a powerful and reliable method for C(sp²)-C(sp) bond formation.[9]

-

Mild Reaction Conditions: The reaction can often be carried out at room temperature with a mild base, which helps to preserve sensitive functional groups on the substrates.[10][12]

-

Functional Group Tolerance: A wide variety of functional groups are tolerated, making it a robust choice for complex molecule synthesis.[12]

-

Mechanism: The reaction proceeds via two interconnected catalytic cycles involving palladium and a copper(I) co-catalyst.[9][13] The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst activates the alkyne for transmetalation.[12]

2.2. Experimental Protocol: Synthesis

This protocol describes the coupling of 4-iodoanisole with propargyl alcohol.

Materials:

-

4-Iodoanisole

-

Propargyl alcohol[6]

-

Palladium(II) chloride (PdCl₂)

-

Triphenylphosphine (PPh₃)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA)

-

Toluene, anhydrous

Procedure:

-

Catalyst Preparation: In a dry, nitrogen-flushed Schlenk flask, dissolve PdCl₂ and PPh₃ in anhydrous toluene to form the Pd(PPh₃)₂Cl₂ catalyst complex in situ.

-

Reaction Setup: To the catalyst solution, add 4-iodoanisole, CuI, and triethylamine (which acts as both the solvent and the base).

-

Alkyne Addition: Slowly add propargyl alcohol to the reaction mixture via syringe.

-

Reaction Execution: Stir the mixture at room temperature under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (4-iodoanisole) is consumed.

-

Workup: Upon completion, quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate.

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

2.3. Experimental Protocol: Purification

Purification is critical to remove unreacted starting materials, catalyst residues, and byproducts (such as homocoupled alkyne).

Procedure:

-

Column Preparation: Prepare a silica gel column using a hexane/ethyl acetate solvent system. The polarity of the eluent should be determined by prior TLC analysis.

-

Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the column.

-

Elution: Elute the column with the chosen hexane/ethyl acetate gradient. Collect fractions and monitor by TLC.

-

Isolation: Combine the pure fractions containing the desired product and remove the solvent in vacuo to yield pure this compound as a solid.

2.4. Synthesis Workflow Diagram

Caption: Sonogashira coupling synthesis and purification workflow.

Spectroscopic Characterization: A Multi-Technique Approach

No single analytical technique can provide absolute structural proof. A robust structural elucidation relies on the synergistic interpretation of data from multiple spectroscopic methods. This integrated approach ensures that every aspect of the proposed structure is validated by experimental evidence.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. ¹H NMR provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. ¹³C NMR provides information on the number and type of carbon atoms.

Protocol: Sample Preparation & Acquisition

-

Accurately weigh ~5-10 mg of the purified product.

-

Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher for optimal resolution.

¹H NMR Analysis (Expected Spectrum):

-

Aromatic Protons (δ ≈ 6.8-7.4 ppm): The para-substituted phenyl ring will give rise to two distinct signals, both appearing as doublets (an AA'BB' system). The protons ortho to the methoxy group will be more shielded (upfield, ~6.8 ppm), while the protons ortho to the alkyne will be more deshielded (downfield, ~7.3 ppm).

-

Methylene Protons (-CH₂OH, δ ≈ 4.5 ppm): These protons are adjacent to both the alkyne and the hydroxyl group. They will likely appear as a singlet or a narrow triplet if coupling to the hydroxyl proton is observed.

-

Methoxy Protons (-OCH₃, δ ≈ 3.8 ppm): The three equivalent protons of the methyl group will appear as a sharp singlet.

-

Hydroxyl Proton (-OH, variable): This proton will appear as a broad singlet. Its chemical shift is concentration-dependent and can vary.

¹³C NMR Analysis (Expected Spectrum):

-

Aromatic Carbons (δ ≈ 114-160 ppm): Four signals are expected. The carbon bearing the methoxy group will be the most deshielded (~160 ppm). The carbon attached to the alkyne will be found around 115 ppm. The other two aromatic carbons will appear in the 114-134 ppm range.

-

Alkynyl Carbons (-C≡C-, δ ≈ 80-90 ppm): Two distinct signals for the two sp-hybridized carbons of the alkyne are expected.

-

Methoxy Carbon (-OCH₃, δ ≈ 55 ppm): A single peak for the methoxy carbon.

-

Methylene Carbon (-CH₂OH, δ ≈ 51 ppm): A single peak for the methylene carbon.

Summary of Predicted NMR Data:

| Group | ¹H Shift (ppm) | ¹³C Shift (ppm) | Multiplicity |

|---|---|---|---|

| Ar-H (ortho to OMe) | ~6.8 | ~114 | Doublet |

| Ar-H (ortho to alkyne) | ~7.3 | ~133 | Doublet |

| -C H₂OH | ~4.5 | ~51 | Singlet/Triplet |

| -OC H₃ | ~3.8 | ~55 | Singlet |

| Ar-C -OMe | - | ~160 | Singlet |

| Ar-C -C≡ | - | ~115 | Singlet |

| -C ≡C- | - | ~85, ~86 | Singlet |

3.2. Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is an exceptionally sensitive method for identifying the presence of specific functional groups. The absorption of infrared radiation at characteristic frequencies corresponds to the vibrational modes of specific bonds within the molecule.

Protocol: Attenuated Total Reflectance (ATR)-IR

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with isopropyl alcohol.

-

Record a background spectrum of the empty ATR stage.

-

Place a small amount of the solid purified product directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum.

Interpretation of Key Absorption Bands:

-

O-H Stretch (≈ 3200-3600 cm⁻¹): A strong, broad absorption band characteristic of the hydroxyl group's stretching vibration. This is a definitive feature for an alcohol.[14][15]

-

C(sp)-H Stretch (≈ 3300 cm⁻¹): While this molecule is an internal alkyne and lacks a terminal C-H bond, this region should be checked to confirm complete reaction of the propargyl alcohol starting material. Its absence is a key validation point.

-

C≡C Stretch (≈ 2200-2260 cm⁻¹): A weak to medium, sharp absorption band corresponding to the carbon-carbon triple bond stretch. Its intensity is often reduced in symmetrical or near-symmetrical alkynes.

-

Aromatic C=C Stretches (≈ 1600, 1510, 1460 cm⁻¹): Several sharp bands in this region are characteristic of the phenyl ring.

-

C-O Stretch (≈ 1250 cm⁻¹ and 1030 cm⁻¹): A strong band around 1250 cm⁻¹ is expected for the aryl-ether C-O stretch, and another strong band around 1030 cm⁻¹ for the primary alcohol C-O stretch.

Summary of Key IR Peaks:

| Functional Group | Wavenumber (cm⁻¹) | Description |

|---|---|---|

| Alcohol O-H | 3200-3600 | Strong, Broad |

| Alkyne C≡C | 2200-2260 | Weak to Medium, Sharp |

| Aromatic C=C | 1500-1600 | Medium, Sharp |

| Aryl Ether C-O | ~1250 | Strong, Sharp |

| Primary Alcohol C-O | ~1030 | Strong, Sharp |

3.3. Mass Spectrometry (MS)

Rationale: Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern. This data is crucial for confirming the molecular formula derived from NMR and IR analysis.

Protocol: Electrospray Ionization (ESI)-MS

-

Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infuse the sample solution directly into the ESI source of a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

-

Acquire the spectrum in positive ion mode. The molecule will likely be detected as its protonated adduct [M+H]⁺ or sodium adduct [M+Na]⁺.

Interpretation of Mass Spectrum:

-

Molecular Ion Peak: The molecular formula C₁₀H₁₀O₂ has an exact mass of 162.0681 Da.[6][7] The high-resolution mass spectrum should show a peak corresponding to [M+H]⁺ at m/z 163.0754 or [M+Na]⁺ at m/z 185.0575. Observing this peak with high mass accuracy (e.g., < 5 ppm error) provides strong confirmation of the elemental composition.[16]

-

Key Fragmentation: Under ionization conditions, the molecule can fragment in predictable ways.[17] Common fragmentation pathways for this structure include:

Summary of Expected m/z Values:

| Ion | Formula | Calculated m/z | Description |

|---|---|---|---|

| [M+H]⁺ | [C₁₀H₁₁O₂]⁺ | 163.0754 | Protonated Molecular Ion |

| [M+Na]⁺ | [C₁₀H₁₀O₂Na]⁺ | 185.0575 | Sodium Adduct |

| [M+H - H₂O]⁺ | [C₁₀H₉O]⁺ | 145.0648 | Loss of Water |

| [M+H - CH₂OH]⁺| [C₉H₈O]⁺ | 132.0575 | Loss of Hydroxymethyl Radical |

Integrated Structural Elucidation

The power of this multi-technique approach lies in data integration. Each piece of information should be consistent with and complementary to the others.

Logical Flow of Confirmation:

-

MS confirms the Formula: High-resolution MS validates the molecular formula as C₁₀H₁₀O₂.

-

IR identifies Functional Groups: IR spectroscopy confirms the presence of the key -OH, C≡C, and C-O-C (aryl ether) functional groups.

-

NMR builds the Framework: ¹H and ¹³C NMR piece together the molecular skeleton. The number of signals, their chemical shifts, multiplicities, and integrations align perfectly with the proposed structure of a para-substituted methoxyphenyl ring attached to a propargyl alcohol unit.

-

Cross-Validation: The aromatic substitution pattern seen in the NMR (AA'BB' system) is consistent with the para-substitution required by the synthesis. The presence of the methylene and methoxy groups in the NMR spectrum is corroborated by the C-O stretches in the IR and the molecular formula from MS. The absence of a terminal alkyne C-H stretch in the IR confirms the success of the internal alkyne formation via the Sonogashira coupling.

This logical convergence of data from orthogonal techniques provides an exceptionally high degree of confidence in the final structural assignment.

Data Integration Diagram:

Caption: Logical flow of integrated structural elucidation.

Conclusion

The structural analysis of this compound serves as a model for the rigorous characterization of novel small molecules. Through the logical application of synthesis and a complementary suite of analytical techniques—NMR, IR, and MS—we can achieve an unambiguous structural assignment. The workflow described herein, from the rationale-driven choice of the Sonogashira coupling to the integrated interpretation of spectroscopic data, represents a robust and self-validating system. This comprehensive approach is essential for ensuring the identity and purity of compounds destined for advanced applications in drug discovery and materials science, providing the foundational certainty required for all subsequent research and development.

References

- Vedantu.

- Organic Chemistry Portal. Sonogashira Coupling. [Link]

- AIP Publishing. Infrared spectra of propargyl alcohol dimers in helium nanodroplets. [Link]

- Chemsrc. 3-(4-Methoxyphenyl)-2-propyn-1-ol | CAS#:37614-59-8. [Link]

- AIP Publishing. Infrared spectra of propargyl alcohol dimers in helium nanodroplets. [Link]

- Supporting Information. General procedure for the tandem hydration/condensation reaction between alkynes and aldehydes. [Link]

- Rawsource. Propargyl alcohol uses - Synthesis, and Safety. [Link]

- Wikipedia. Sonogashira coupling. [Link]

- National Center for Biotechnology Information. This compound | C10H10O2.

- National Center for Biotechnology Information. 3-(4-Methoxyphenyl)-2-propen-1-ol | C10H12O2.

- ResearchGate. IR spectra for propargyl alcohol embedded in helium nanodroplets. [Link]

- Sinobio Chemistry.

- Exploring the Applications and Properties of Propargyl Alcohol in Organic Synthesis. [Link]

- Rawsource. Propargyl Alcohol in Specialty Chemicals: Key Insights. [Link]

- IDEALS. High resolution infrared spectroscopy of propargyl alcohol-water complex embedded in helium nanodroplets. [Link]

- Chemistry LibreTexts. Sonogashira Coupling. [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. The Essential Role of Propargyl Alcohol in Modern Chemical Synthesis. [Link]

- YouTube. Sonogashira Coupling. [Link]

- National Center for Biotechnology Information.

- Supplementary Information File.

- ResearchGate. 3-(4-Methoxyphenyl)-1-(2-nitrophenyl)prop-2-en-1-one. [Link]

- MDPI. 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. [Link]

- Mass Spectrometry. CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]

- YouTube. Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. [Link]

- YouTube.

- YouTube.

Sources

- 1. rawsource.com [rawsource.com]

- 2. What Is Propargyl Alcohol? - Sinobio Chemistry [sinobiochemistry.com]

- 3. Exploring the Applications and Properties of Propargyl Alcohol in Organic Synthesis [tengerchemical.com]

- 4. rawsource.com [rawsource.com]

- 5. nbinno.com [nbinno.com]

- 6. 3-(4-Methoxyphenyl)-2-propyn-1-ol | CAS#:37614-59-8 | Chemsrc [chemsrc.com]

- 7. This compound | C10H10O2 | CID 12003191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3-(4-METHOXY-PHENYL)-PROP-2-YN-1-OL | 37614-59-8 [amp.chemicalbook.com]

- 9. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]

- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 11. Sonogashira Coupling [organic-chemistry.org]

- 12. m.youtube.com [m.youtube.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. pubs.aip.org [pubs.aip.org]

- 15. pubs.aip.org [pubs.aip.org]

- 16. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 17. whitman.edu [whitman.edu]

- 18. youtube.com [youtube.com]

Spectroscopic Profile of 3-(4-Methoxyphenyl)prop-2-yn-1-ol: A Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for the propargyl alcohol derivative, 3-(4-Methoxyphenyl)prop-2-yn-1-ol. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science who utilize spectroscopic techniques for molecular characterization. We will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in the structural elucidation of this compound. Each section is designed to not only present the spectral data but also to offer insights into the experimental rationale and data interpretation, thereby providing a self-validating framework for analysis.

Introduction: The Significance of this compound

This compound, with the chemical formula C₁₀H₁₀O₂ and a molecular weight of 162.18 g/mol , is a valuable building block in organic synthesis.[1] Its structure, featuring a terminal alkyne, a primary alcohol, and a methoxy-substituted aromatic ring, offers multiple sites for chemical modification. This versatility makes it a precursor for a wide range of more complex molecules with potential applications in medicinal chemistry and materials science.

Accurate structural confirmation and purity assessment are paramount for any subsequent use of this compound. Spectroscopic methods provide a non-destructive and highly informative means to achieve this. This guide will systematically explore the ¹H NMR, ¹³C NMR, IR, and MS data to construct a detailed and unambiguous spectroscopic fingerprint of this compound.

Below is a diagram illustrating the molecular structure and the numbering convention used for the spectroscopic assignments in this guide.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can gain insights into the chemical environment, connectivity, and stereochemistry of the molecule.

¹H NMR Spectroscopy

Data Presentation:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available |

Note: As of the last update, specific experimental ¹H NMR data for this compound was not available in the searched public domain resources. The following interpretation is based on established principles of NMR spectroscopy and data from analogous compounds.

Interpretation and Rationale:

A proton NMR spectrum of this compound is expected to display distinct signals corresponding to the aromatic, methoxy, methylene, and hydroxyl protons.

-

Aromatic Protons (H-5, H-6, H-8, H-9): The protons on the phenyl ring will appear in the downfield region, typically between δ 6.8 and 7.5 ppm. Due to the electron-donating effect of the methoxy group at C-7, the ortho protons (H-6 and H-8) will be more shielded and appear at a slightly lower chemical shift compared to the meta protons (H-5 and H-9). The para-substitution pattern will likely result in two distinct doublet signals, each integrating to two protons.

-

Methoxy Protons (H-10): The three protons of the methoxy group are chemically equivalent and will give rise to a sharp singlet signal, typically around δ 3.8 ppm.

-

Methylene Protons (H-3): The two protons on the carbon adjacent to the hydroxyl group (C-3) will appear as a singlet, as there are no adjacent protons to cause splitting. This signal is expected in the region of δ 4.3 - 4.5 ppm. The proximity to the electronegative oxygen and the alkyne moiety deshields these protons.

-

Hydroxyl Proton (H-1): The chemical shift of the hydroxyl proton is highly variable and depends on factors such as concentration, solvent, and temperature. It can appear as a broad singlet anywhere between δ 1.5 and 5.0 ppm.

Experimental Protocol:

A standard ¹H NMR experiment would be conducted as follows:

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).

-

Instrument Setup: The experiment is performed on a 300 or 500 MHz NMR spectrometer.

-

Data Acquisition: A standard one-pulse sequence is used to acquire the spectrum. Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the TMS signal.

Caption: Workflow for ¹H NMR Spectroscopy.

¹³C NMR Spectroscopy

Data Presentation:

| Chemical Shift (δ) ppm | Assignment |

| Data not available |

Note: While PubChem indicates the availability of a ¹³C NMR spectrum for this compound, the specific chemical shift values are not publicly accessible in the searched databases.[1] The following assignments are predictive, based on established ¹³C NMR chemical shift correlations.

Interpretation and Rationale:

The proton-decoupled ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule.

-

Alkynyl Carbons (C-1, C-2): The sp-hybridized carbons of the alkyne typically resonate in the range of δ 65-90 ppm. C-1, attached to the aromatic ring, will be more deshielded than C-2, which is attached to the methylene group.

-

Aromatic Carbons (C-4 to C-9): The aromatic carbons will appear in the δ 110-160 ppm region. The carbon bearing the methoxy group (C-7) will be the most deshielded due to the electronegativity of the oxygen atom. The carbon attached to the alkyne (C-4) will also be significantly downfield. The remaining aromatic carbons will have chemical shifts influenced by the substituents.

-

Methylene Carbon (C-3): The sp³-hybridized carbon of the methylene group attached to the hydroxyl group will be found in the δ 50-65 ppm range.

-

Methoxy Carbon (C-10): The carbon of the methoxy group will appear as a sharp signal around δ 55 ppm.

Experimental Protocol:

-

Sample Preparation: The same sample prepared for ¹H NMR spectroscopy can be used.

-

Instrument Setup: The experiment is performed on the same NMR spectrometer.

-

Data Acquisition: A standard proton-decoupled ¹³C NMR experiment is performed. This involves broadband decoupling of the proton frequencies to simplify the spectrum to single lines for each carbon. A larger number of scans (typically several hundred to thousands) is required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

Data Processing: Similar to ¹H NMR, the FID is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the solvent signal (CDCl₃ at δ 77.16 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Data Presentation:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not available |

Note: PubChem indicates the availability of a vapor phase IR spectrum for this compound, but the specific absorption bands are not provided in the publicly available information.[1] The following interpretation is based on characteristic infrared absorption frequencies for the functional groups present.

Interpretation and Rationale:

The IR spectrum of this compound will be dominated by absorptions corresponding to the O-H, C-H, C≡C, and C-O bonds.

-

O-H Stretch: A strong, broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the hydroxyl group. The broadening is a result of intermolecular hydrogen bonding.

-

C-H Stretches (Aromatic and Methoxy): Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹. The C-H stretching of the methoxy and methylene groups will be observed as sharper absorptions just below 3000 cm⁻¹.

-

C≡C Stretch: A weak to medium intensity absorption band for the carbon-carbon triple bond stretch is expected in the range of 2100-2260 cm⁻¹.

-

C-O Stretches: The C-O stretching vibrations will give rise to strong absorptions in the fingerprint region. The C-O stretch of the primary alcohol is expected around 1050-1085 cm⁻¹, while the aryl ether C-O stretch will appear around 1250 cm⁻¹.

-

Aromatic C=C Bends: Several medium to strong bands will be present in the 1450-1600 cm⁻¹ region, corresponding to the carbon-carbon stretching vibrations within the aromatic ring.

Experimental Protocol:

-

Sample Preparation: A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk.

-

Instrument Setup: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded. Then, the sample is placed in the beam path, and the sample spectrum is acquired. The instrument software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Data Processing: The resulting spectrum is typically plotted as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and the elemental composition of a compound, and the fragmentation pattern can offer valuable structural clues.

Data Presentation:

| m/z | Relative Intensity (%) | Proposed Fragment |

| 162 | Data not available | [M]⁺ |

Note: PubChem indicates the availability of a GC-MS spectrum for this compound, but the fragmentation pattern and relative intensities are not publicly accessible.[1] The molecular ion is predicted based on the compound's molecular formula.

Interpretation and Rationale:

-

Molecular Ion Peak ([M]⁺): The mass spectrum should show a molecular ion peak at an m/z value of 162, corresponding to the molecular weight of this compound (C₁₀H₁₀O₂). High-resolution mass spectrometry (HRMS) would provide a more precise mass, confirming the elemental composition.

-

Fragmentation Pattern: Electron ionization (EI) is a common ionization technique that can cause fragmentation of the molecular ion. Expected fragmentation pathways for this molecule could include:

-

Loss of a hydrogen atom to give an [M-1]⁺ peak.

-

Loss of a hydroxyl radical (•OH) to give an [M-17]⁺ peak.

-

Loss of a CH₂OH group to give an [M-31]⁺ peak.

-

Cleavage of the propargylic bond, leading to various resonance-stabilized fragments.

-

Fragments characteristic of the methoxyphenyl group.

-

Experimental Protocol:

-

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or, more commonly, through a gas chromatograph (GC-MS) for separation from any impurities.

-

Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV in EI), leading to the formation of a positively charged molecular ion and various fragment ions.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or a time-of-flight analyzer), which separates them based on their m/z ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Caption: Workflow for Mass Spectrometry.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a robust and comprehensive characterization of this compound. While publicly available experimental data is currently limited, the principles outlined in this guide provide a solid framework for the acquisition, interpretation, and validation of the spectroscopic data for this important synthetic intermediate. The predicted spectral characteristics serve as a reliable benchmark for researchers working with this compound.

References

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12003191, this compound.

Sources

3-(4-Methoxyphenyl)prop-2-yn-1-ol CAS 37614-59-8 properties

An In-depth Technical Guide to 3-(4-Methoxyphenyl)prop-2-yn-1-ol (CAS 37614-59-8)

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Introduction: A Versatile Arylalkyne Building Block

This compound, a substituted propargyl alcohol, is a valuable intermediate in modern organic synthesis. Its structure uniquely combines three key functional motifs: a terminal primary alcohol, an internal alkyne, and an electron-rich methoxy-substituted aromatic ring. This trifecta of reactivity makes it a strategic building block for the synthesis of complex molecular architectures. The methoxyphenyl group is a common feature in numerous biologically active compounds, making this reagent particularly relevant for medicinal chemistry and drug discovery programs. Furthermore, the propargyl alcohol moiety is a versatile handle for a wide array of chemical transformations, including coupling reactions, rearrangements, and cycloadditions.[1][2]

This guide provides an in-depth examination of the core properties, synthesis, reactivity, and analytical characterization of this compound, offering field-proven insights and detailed protocols for its effective utilization in a research setting.

Core Properties and Specifications

The fundamental physicochemical properties of this compound are summarized below. This data is critical for reaction planning, safety assessment, and purification strategies.

| Property | Value | Reference(s) |

| CAS Number | 37614-59-8 | [3] |

| Molecular Formula | C₁₀H₁₀O₂ | [3] |

| Molecular Weight | 162.19 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| Synonyms | 3-(4-Methoxyphenyl)-2-propyn-1-ol, 3-(4-Methoxyphenyl)propargyl Alcohol | |

| Appearance | White to brown crystalline powder | - |

| Melting Point | 62-68 °C | - |

| Boiling Point | 285.5 ± 25.0 °C (Predicted) | - |

| Density | 1.13 ± 0.1 g/cm³ (Predicted) | - |

| Flash Point | 127.4 ± 17.4 °C (Predicted) | - |

Synthesis: The Sonogashira Cross-Coupling Approach

The most reliable and widely employed method for synthesizing this compound is the Sonogashira cross-coupling reaction.[4][5] This Nobel Prize-winning methodology forms a carbon-carbon bond between a terminal alkyne (propargyl alcohol) and an aryl halide (4-iodoanisole). The reaction is co-catalyzed by palladium and copper complexes and requires a mild amine base.[5]

The choice of this methodology is strategic:

-

Causality: The palladium catalyst facilitates the oxidative addition to the aryl halide and the subsequent reductive elimination to form the product, while the copper(I) co-catalyst activates the alkyne by forming a copper acetylide intermediate, which accelerates the crucial transmetalation step.[4]

-

Mild Conditions: The reaction proceeds under mild conditions, often at or slightly above room temperature, which preserves the sensitive primary alcohol functionality.[5]

-

Functional Group Tolerance: The Sonogashira coupling is tolerant of a wide range of functional groups, including the ether and alcohol present in the reactants.

Below is a detailed, self-validating protocol for the synthesis and purification of the title compound.

Experimental Protocol: Sonogashira Coupling

1. Reagent Preparation & Inert Atmosphere Setup:

-

Place an oven-dried 100 mL round-bottom flask containing a magnetic stir bar under an inert atmosphere (Nitrogen or Argon).

-

To the flask, add 4-iodoanisole (1.0 eq., e.g., 2.34 g, 10 mmol), Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (0.02 eq., 140 mg, 0.2 mmol), and Copper(I) Iodide (CuI) (0.04 eq., 76 mg, 0.4 mmol).[6]

2. Solvent and Reagent Addition:

-

Evacuate and backfill the flask with the inert gas three times.

-

Add anhydrous, degassed tetrahydrofuran (THF, 30 mL) and anhydrous triethylamine (TEA, 20 mL) via syringe.

-

Stir the resulting suspension for 10 minutes at room temperature.

-

Slowly add propargyl alcohol (1.5 eq., 0.84 g, 15 mmol) via syringe. A slight color change may be observed.

3. Reaction Execution & Monitoring:

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The consumption of the 4-iodoanisole starting material (visualized under UV light) indicates reaction progression. The reaction is typically complete within 4-12 hours.

4. Workup and Purification:

-

Once the reaction is complete (as judged by TLC), quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl, 20 mL).

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

-

Combine the organic layers and wash with brine (2 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of Hexanes:Ethyl Acetate (from 5:1 to 2:1).

-

Combine the fractions containing the desired product and remove the solvent in vacuo to afford this compound as a solid.

Caption: Workflow for the Sonogashira synthesis of the target compound.

Structural Characterization & Analytical Data

| Analytical Technique | Expected Observations |

| ¹H NMR (CDCl₃) | δ ~ 7.3-7.4 ppm (d, 2H, Ar-H ortho to alkyne), δ ~ 6.8-6.9 ppm (d, 2H, Ar-H meta to alkyne), δ ~ 4.5 ppm (s, 2H, -CH ₂OH), δ ~ 3.8 ppm (s, 3H, -OCH ₃), δ ~ 1.8-2.5 ppm (br s, 1H, -OH ). |

| ¹³C NMR (CDCl₃) | δ ~ 160 ppm (Ar-C-OCH₃), δ ~ 133 ppm (Ar-C ortho to alkyne), δ ~ 114 ppm (Ar-C meta to alkyne), δ ~ 114 ppm (quaternary Ar-C ipso to alkyne), δ ~ 85-90 ppm (alkyne carbons), δ ~ 55 ppm (-OC H₃), δ ~ 52 ppm (-C H₂OH). |

| FTIR (KBr, cm⁻¹) | ~3400-3200 (broad, O-H stretch), ~3050 (sp² C-H stretch), ~2950 (sp³ C-H stretch), ~2250 (weak, C≡C stretch, internal alkyne), ~1610, 1510 (C=C aromatic stretch), ~1250 (strong, Ar-O-C stretch). |

| Mass Spec. (EI) | [M]⁺ at m/z = 162.07. Key fragments: m/z = 145 ([M-OH]⁺), m/z = 131 ([M-CH₂OH]⁺). |

Chemical Reactivity and Synthetic Potential

The utility of this compound extends far beyond its synthesis. Its functional groups provide multiple avenues for further elaboration, making it a powerful node in a synthetic pathway.

Meyer-Schuster Rearrangement

Under acidic catalysis (e.g., PTSA, H₂SO₄), primary and secondary propargyl alcohols undergo the Meyer-Schuster rearrangement to form α,β-unsaturated aldehydes and ketones, respectively.[9] For this compound, this reaction would yield (E)-3-(4-methoxyphenyl)propenal, a valuable intermediate for constructing chalcone-like structures or participating in Michael additions.

The mechanism involves protonation of the alcohol, a rate-determining 1,3-hydroxyl shift to form an allene intermediate, followed by tautomerization to the final enal product.[9]

Caption: Key steps in the Meyer-Schuster rearrangement pathway.

Applications in Medicinal Chemistry

While specific drugs directly derived from this molecule are not prominent in public literature, its core structure is highly relevant. The arylalkyne motif is a key pharmacophore in various fields:

-

Oncology: Many kinase inhibitors and cytotoxic agents incorporate arylalkyne structures.

-

Neuroscience: Compounds targeting various receptors and enzymes in the central nervous system often feature this moiety.

-

Antiviral/Antibacterial Agents: The rigidity and electronic properties of the alkyne can be exploited for precise binding to biological targets.

This molecule serves as a key intermediate to access a library of more complex derivatives. The terminal alcohol can be oxidized to an aldehyde or carboxylic acid, or substituted via nucleophilic displacement (e.g., to form propargyl amines or ethers), providing diverse entry points for drug discovery campaigns.

Safety and Handling

As with all laboratory chemicals, proper safety protocols must be strictly followed.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Engineering Controls: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated area away from strong oxidizing agents.

-

First Aid: In case of contact, wash skin thoroughly with soap and water. In case of eye contact, flush with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.

Conclusion

This compound (CAS 37614-59-8) is more than just a chemical; it is a versatile synthetic tool. Its straightforward synthesis via the robust Sonogashira coupling, combined with the rich reactivity of its alcohol and arylalkyne functionalities, establishes it as a valuable starting material for researchers in organic synthesis and a strategic asset for professionals in drug development. Understanding its core properties, synthesis, and reactivity is key to unlocking its full potential in the creation of novel and complex molecules.

References

- Supporting Information for Tandem Hydration/Condensation Reaction. (n.d.).

- PubChem. (n.d.). 3-(4-Methoxyphenyl)-2-propen-1-ol. National Center for Biotechnology Information.

- Wikipedia. (2023, December 10). Propargyl alcohol.

- Wikipedia. (2023, May 29). Meyer–Schuster rearrangement.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Mendeley Data. (2018). Analysis of 3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one (MNYAD_1539) crystals by ATR-FTIR.

- PubChem. (n.d.). 3-(4-Methoxyphenyl)-1-phenylprop-2-yn-1-one. National Center for Biotechnology Information.

- SpectraBase. (n.d.). 3-(4-Methoxyphenyl)-1-phenylprop-2-yn-1-one [Vapor Phase IR].

- The Royal Society of Chemistry. (2016). VI. 1H and 13C NMR Spectra.

- International Journal of New Chemistry. (2024). Synthesis of Pd/CuFe2O4 MNPs.

- ResearchGate. (2022). A Convenient Procedure for Sonogashira Reactions Using Propyne.

- Chemistry LibreTexts. (2024). Sonogashira Coupling.

- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.

Sources

- 1. 3-(4-Methoxyphenyl)-2-propen-1-ol | C10H12O2 | CID 5314180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. This compound | C10H10O2 | CID 12003191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Sonogashira Coupling [organic-chemistry.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. rsc.org [rsc.org]

- 8. (E)-3-(4-methoxyphenyl)-1-phenyl-prop-2-en-1-one(22252-15-9) 1H NMR spectrum [chemicalbook.com]